REACTION_CXSMILES
|
[OH:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][CH:3]=1.Cl[C:13]([CH2:15]Cl)=[CH2:14].C(=O)([O-])[O-].[K+].[K+]>CC(=O)CC>[CH3:9][O:8][C:6]([C:5]1[CH:4]=[CH:3][C:2]2[O:1][C:13]([CH3:15])=[CH:14][C:11]=2[CH:10]=1)=[O:7] |f:2.3.4|
|
Name
|
|
Quantity
|
25.51 g
|
Type
|
reactant
|
Smiles
|
OC1=CC=C(C(=O)OC)C=C1
|
Name
|
|
Quantity
|
22.33 g
|
Type
|
reactant
|
Smiles
|
ClC(=C)CCl
|
Name
|
|
Quantity
|
27.65 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(CC)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
200 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at 200° C. for 89 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
ADDITION
|
Details
|
water was added
|
Type
|
EXTRACTION
|
Details
|
which was followed by extraction with toluene
|
Type
|
WASH
|
Details
|
The extract was washed with saturated brine
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CONCENTRATION
|
Details
|
To the concentrate (34.5 g)
|
Type
|
ADDITION
|
Details
|
was added diethyl aniline (100 ml)
|
Type
|
ADDITION
|
Details
|
toluene and concentrated hydrochloric acid were added
|
Type
|
WASH
|
Details
|
the toluene layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
After concentration, formic acid (80 ml)
|
Type
|
ADDITION
|
Details
|
was added to the residue (34.5 g)
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed for 25 hr
|
Duration
|
25 h
|
Type
|
CONCENTRATION
|
Details
|
After concentration, ethyl acetate and water
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
WASH
|
Details
|
The separated toluene layer was washed with a saturated aqueous solution of sodium hydrogencarbonate
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography
|
Reaction Time |
89 h |
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC2=C(OC(=C2)C)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 10.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |